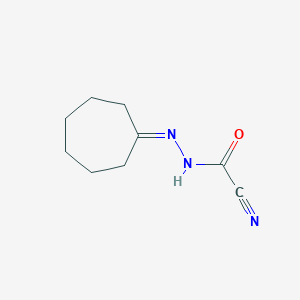
1-cyano-N-(cycloheptylideneamino)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-N-(cycloheptylideneamino)formamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both cyano and formamide functional groups in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-cyano-N-(cycloheptylideneamino)formamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with cyanoacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1-Cyano-N-(cycloheptylideneamino)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyano-N-(cycloheptylideneamino)formamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-cyano-N-(cycloheptylideneamino)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The formamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Cyano-N-(cycloheptylideneamino)formamide can be compared with other cyanoacetamides, such as:
2-Cyano-N-(4-nitrophenyl)acetamide: This compound has a similar structure but with a nitrophenyl group instead of a cycloheptylidene group.
N-Cyano-N-phenyl-p-toluenesulfonamide: This compound is used as a non-toxic cyanating agent and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-cyano-N-(cycloheptylideneamino)formamide |
InChI |
InChI=1S/C9H13N3O/c10-7-9(13)12-11-8-5-3-1-2-4-6-8/h1-6H2,(H,12,13) |
InChI Key |
FWOCEVBVQPJWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C#N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


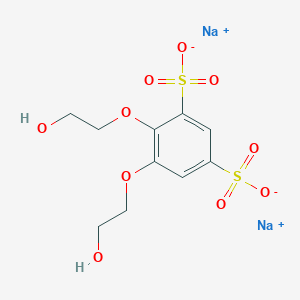
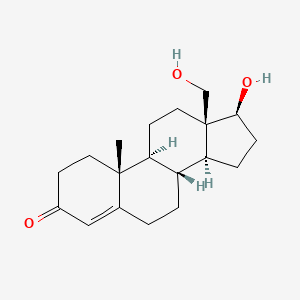
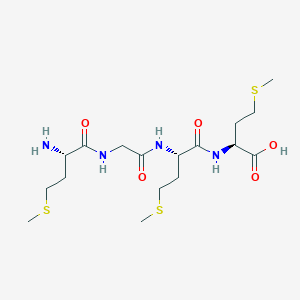
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
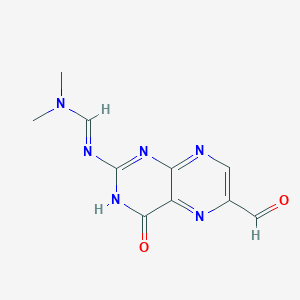
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)
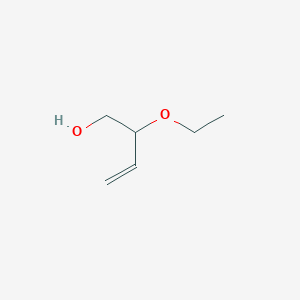
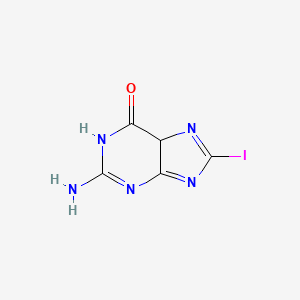
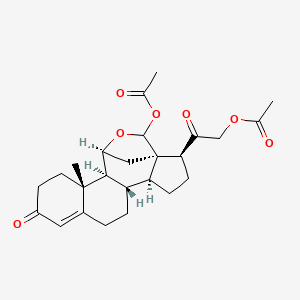
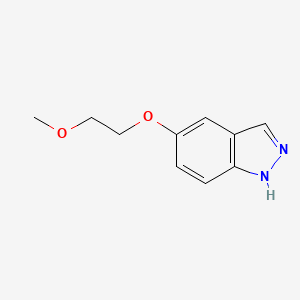
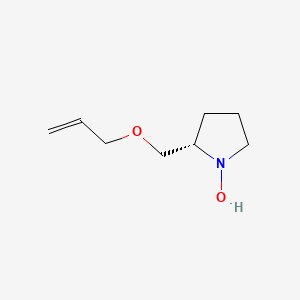
![2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine;hydrochloride](/img/structure/B13819522.png)


